Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate
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Overview
Description
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of two tert-butoxycarbonyl groups attached to a benzoate ester. The tert-butoxycarbonyl group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resultant ester is then subjected to a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to introduce the tert-butoxycarbonyl groups .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted esters or carbamates.
Scientific Research Applications
Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of functional groups during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate primarily involves the protection of amine groups. The tert-butoxycarbonyl group is added to amines under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The protecting group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Lacks the tert-butoxycarbonyl groups, making it less stable under basic conditions.
Methyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4,4-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with tert-butoxycarbonyl groups at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity. The presence of two tert-butoxycarbonyl groups enhances its utility as a protecting group in various synthetic applications .
Properties
CAS No. |
918402-90-1 |
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Molecular Formula |
C19H26O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 3,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C19H26O8/c1-8-23-15(20)12-9-13(24-16(21)26-18(2,3)4)11-14(10-12)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3 |
InChI Key |
FKOKECKOWUJFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
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